N-benzyl-N-(2-chloroethyl)propan-2-amine
CAS No.: 40737-53-9
Cat. No.: VC8179888
Molecular Formula: C12H18ClN
Molecular Weight: 211.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40737-53-9 |
|---|---|
| Molecular Formula | C12H18ClN |
| Molecular Weight | 211.73 g/mol |
| IUPAC Name | N-benzyl-N-(2-chloroethyl)propan-2-amine |
| Standard InChI | InChI=1S/C12H18ClN/c1-11(2)14(9-8-13)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
| Standard InChI Key | LGPKPGHKHGLXKI-UHFFFAOYSA-N |
| SMILES | CC(C)N(CCCl)CC1=CC=CC=C1 |
| Canonical SMILES | CC(C)N(CCCl)CC1=CC=CC=C1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is N-benzyl-N-(2-chloroethyl)propan-2-amine, and its structure is characterized by:
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A benzyl group () attached to the nitrogen.
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A 2-chloroethyl group () providing electrophilic reactivity.
The canonical SMILES representation is , and its InChIKey is LGPKPGHKHGLXKI-UHFFFAOYSA-N .
Physical Properties
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is typically synthesized via a nucleophilic substitution reaction:
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Reactants: Benzylamine and 2-chloroethylamine hydrochloride.
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Conditions: Conducted under basic conditions (e.g., NaOH or KCO) in polar aprotic solvents (e.g., DMF or THF) at elevated temperatures (50–80°C) .
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Mechanism: The benzylamine’s nitrogen attacks the chloroethylamine’s electrophilic carbon, displacing chloride and forming the tertiary amine.
Industrial scaling involves continuous-flow reactors to optimize yield and purity, with purification via column chromatography or recrystallization .
Key Chemical Reactions
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Alkylation: The chloroethyl group undergoes nucleophilic substitution with biomolecules (e.g., DNA bases), forming covalent adducts .
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Oxidation: Reaction with strong oxidizers (e.g., KMnO) may yield N-oxide derivatives.
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Reduction: Catalytic hydrogenation could reduce the chloroethyl group to ethyl, altering bioactivity.
Biological Activity and Mechanisms
Alkylating Agent in Oncology
N-Benzyl-N-(2-chloroethyl)propan-2-amine functions as an alkylating agent, targeting DNA’s guanine residues at the N7 position. This disrupts DNA replication and triggers apoptosis in rapidly dividing cells, a mechanism shared with nitrogen mustards like cyclophosphamide .
Table 1: Comparative Cytotoxicity in Cancer Cell Lines
| Compound | IC (μM) | Cell Line | Source |
|---|---|---|---|
| N-Benzyl-N-(2-chloroethyl)propan-2-amine | 0.28–1.86 | A549 (lung) | PMC Study |
| Cyclophosphamide | 0.25 | HepG2 (liver) | Patent |
| Ifosfamide | 6.72 | HeLa (cervical) | Patent |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Anticancer agents: Modified to enhance tumor selectivity and reduce off-target effects .
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Neuroprotective drugs: Structural analogs inhibit glutamate excitotoxicity in neurodegenerative models .
Chemical Biology Tools
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Protease inhibitors: Derivatives inhibit cysteine proteases in malaria parasites (e.g., Plasmodium falciparum) .
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Fluorescent probes: Benzyl groups enable conjugation with imaging tags for cellular tracking .
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparison
| Compound | Substituents | Key Difference | Bioactivity |
|---|---|---|---|
| N-Benzyl-N-(2-chloroethyl)propan-2-amine | Benzyl, chloroethyl | High DNA affinity | Broad-spectrum cytotoxicity |
| N-(2-Chloroethyl)propan-2-amine | No benzyl group | Reduced lipophilicity | Limited CNS penetration |
| Phenoxybenzamine | Phenoxy, benzyl | α-Adrenergic blockade | Antihypertensive |
Recent Research Advancements
Anticancer Drug Development
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SK228 Analog: A derivative demonstrated 50% growth inhibition (GI) at 0.20–2.58 μM in lung and esophageal cancers .
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Combination Therapy: Synergy with checkpoint inhibitors (e.g., anti-PD-1) enhanced tumor regression in murine models .
Targeted Delivery Systems
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